4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-BUTOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BUTOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as alkylation, esterification, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(4-BUTOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(4-BUTOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or optical activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(4-BUTOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
4-(4-BUTOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: shares structural similarities with other pyrrolo[3,4-c]pyrazole derivatives.
4-(4-BUTOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: can be compared to other compounds with similar functional groups, such as phenyl derivatives and pyrazole derivatives.
Uniqueness
The uniqueness of 4-(4-BUTOXY-3-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and the possibility of developing new derivatives with enhanced properties.
Properties
Molecular Formula |
C27H33N3O5 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H33N3O5/c1-4-6-16-35-21-13-12-18(17-22(21)34-5-2)26-23-24(19-10-7-8-11-20(19)31)28-29-25(23)27(32)30(26)14-9-15-33-3/h7-8,10-13,17,26,31H,4-6,9,14-16H2,1-3H3,(H,28,29) |
InChI Key |
PNUUMVIABIKSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCOC)NN=C3C4=CC=CC=C4O)OCC |
Origin of Product |
United States |
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